4-(2-Amino-1-hydroxypropan-2-yl)phenol

Description

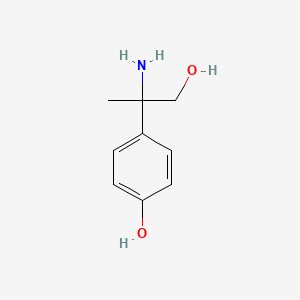

4-(2-Amino-1-hydroxypropan-2-yl)phenol (CAS: 1803601-19-5) is an aromatic compound featuring a phenol ring substituted with an amino-alcohol side chain (2-amino-1-hydroxypropan-2-yl group). Its molecular formula is C₉H₁₄ClNO₂ in its hydrochloride salt form, with a molecular weight of 203.66 g/mol .

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

4-(2-amino-1-hydroxypropan-2-yl)phenol |

InChI |

InChI=1S/C9H13NO2/c1-9(10,6-11)7-2-4-8(12)5-3-7/h2-5,11-12H,6,10H2,1H3 |

InChI Key |

SGVBDDXPJFOINL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)(C1=CC=C(C=C1)O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of (1-Hydroxypent-4-en-2-yl) Carbamic Acid Tert-Butyl Ester

This method involves a multi-step process to synthesize (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester, a compound with potential applications in drug synthesis.

- Ring Closure Protection: React compound 1 with 4-trifluoromethyl benzaldehyde in a solvent, then react with 2-methyl benzoyl chloride in the presence of alkali to obtain compound 2. Toluene is used as the solvent and potassium carbonate, sodium hydroxide, or potassium hydroxide as the alkali.

- Alkylation Reaction: Carry out an alkylation reaction on compound 2 and allyl bromide in a solvent in the presence of LDA, then perform a hydrolysis reaction in the presence of inorganic base to obtain compound 3. Tetrahydrofuran is used as the solvent and sodium hydroxide or potassium hydroxide as the inorganic alkali.

- Technological Telescoping: In a solvent, compound 3 and paratoluensulfonyl chloride form mixed anhydride in the presence of N-methylmorpholine, and then compound 4 is obtained by reduction through sodium borohydride. Hydrolyze compound 4 in the presence of acid, and filter to obtain compound 5. React compound 5 with di-tert-butyl dicarbonate in the presence of alkali to obtain (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. Tetrahydrofuran, 1, 4-dioxane, or ethylene glycol dimethyl ether are used as the solvent.

Synthesis of Chirally Defined Side Chain Variants

This method describes the synthesis of compounds, including amines, which are fused with dichloroquinoline or chloro-(trifluoromethyl)quinoline in the presence of phenol, leading to the formation of target compounds.

- Protection and Reduction: Convert compounds to their corresponding Boc and/or Cbz derivatives in quantitative yields. Reduce the Boc/Cbz-protected amino acids to corresponding alcohols using a mixed-anhydride protocol.

- Mesylation and Piperazine Treatment: Subject Boc/Cbz amino alcohols to mesylation to afford compounds in good yields. Treat the mesylated products with N-methylpiperazine under a nitrogen atmosphere to obtain other compounds.

- Deprotection: Boc deprotection is performed using 20% HCl-dioxane at room temperature in quantitative yields, and the Cbz group is removed using a 10% Pd/C catalyst to afford free amines.

- Fusion: Fuse the obtained amines with 4,7-dichloroquinoline or 4-chloro-7-(trifluoromethyl)quinoline in the presence of phenol to obtain target compounds.

Additionally, Cbz-protected amino acids can be converted into the corresponding β-amino esters by the Arndt-Eistert reaction, involving diazoketone formation followed by Wolff rearrangement. These β-amino esters are then converted to β-amino alcohols, transformed to mesylates, and reacted with N-methylpiperazine, followed by deprotection to yield amines, which are subsequently fused with quinoline derivatives.

Synthesis of 4-(2-Hydroxypropan-2-yl)phenol

This method details the synthesis of 4-(2-Hydroxypropan-2-yl)phenol from 4-acetylphenyl acetate using methylmagnesium chloride.

Method for Producing 2-Amino-4-Substituted Phenol

This method focuses on producing 2-amino-4-substituted phenols, involving the reaction of 2-azidophenols with alkanesulfinic acid salts in the presence of a protic acid.

- Reaction Conditions: The C1-C6 alkanesulfinic acid salt, optionally having one or more halogen atoms, and a protic acid are added in a reaction vessel and mixed, then Compound (2) is added dropwise to the resulting mixture. Alternatively, the alkanesulfinic acid salt is added to the reaction vessel, a portion of the protic acid is added dropwise, and subsequently, Compound (2) and the remainder of the protic acid are simultaneously added dropwise.

- Solvent and Drying: Compound (2) is typically diluted with a solvent before mixing. A drying procedure can be applied to Compound (2), such as solvent distillation from a mixture of Compound (2) and a solvent, or by using a drying agent in the reaction system to ensure dried conditions.

- Yield and Analysis: The yield of the product, such as 2-amino-4-trifluoromethanesulfonylphenol, can be determined using an internal standard analysis method by high-performance liquid chromatography. For example, a reaction using sodium trifluoromethanesulfinate and methanesulfonic acid at 90° C for 6 hours resulted in a 60% yield of 2-amino-4-trifluoromethanesulfonylphenol.

- Extraction and Purification: After the reaction, water and ethyl acetate are added, followed by extraction. The organic layer is then concentrated under reduced pressure to obtain the desired product. Washing with a sodium hydroxide aqueous solution can also be performed.

Synthesis of 1-Substituted Phenoxypropan-2-ones and Derivatives

This approach involves synthesizing phenoxypropan-2-one derivatives and converting them into corresponding amines.

- Synthesis of 1-substituted phenoxypropan-2-one: General procedure involves the synthesis of 1-substituted phenoxypropan-2-one (3a-3m).

- Synthesis of 1-substituted phenoxypropan-2-one oxime: Sodium hydroxide is added to a solution of the corresponding ketone and hydroxylamine hydrochloride in anhydrous ethanol, and the mixture is stirred at room temperature. Solvents are then evaporated, and the residue is treated with water.

- Synthesis of 1-substituted phenoxypropan-2-amine: Lithium aluminium hydride is suspended in ether, and the corresponding amines are added slowly. The reaction mixture is heated to reflux, cooled, and NaOH solution is added slowly. Filtration and evaporation yields a yellow solid, which is purified by flash column chromatography.

- Synthesis of 4-(2-aminopropoxy)phenol: Amine 5m is dissolved in ethanol, flushed with N2, and palladium on carbon is added. The mixture is treated with H2, the catalyst is filtered off, and the solution is concentrated to afford a yellow solid, which is purified by flash column chromatography.

- Synthesis of isopropyl ((2S)-3-methyl-1-oxo-1-((1- substituted phenoxypropan-2-yl)amino)butan-2-yl)carbamate: 4-methylmorpholine is added to a solution of (S)-2-((isopropoxycarbonyl)amino)-3-methylbutanoic acid in anhydrous tetrahydrofuran, followed by ethyl chloroformate, and the mixture is stirred at 0 °C. A solution of the corresponding amines in anhydrous tetrahydrofuran is added drop-wise, and the mixture is stirred at room temperature.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-1-hydroxypropan-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form amines.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the phenol ring .

Scientific Research Applications

4-(2-Amino-1-hydroxypropan-2-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Amino-1-hydroxypropan-2-yl)phenol involves its interaction with various molecular targets and pathways. For instance, as a synthetic opioid, it binds to opioid receptors in the nervous system, modulating pain signals and producing analgesic effects. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 4-(2-Amino-1-hydroxypropan-2-yl)phenol, differing primarily in substituents and functional groups:

| Compound Name | Molecular Formula | Key Functional Groups | Key Structural Features |

|---|---|---|---|

| This compound | C₉H₁₁NO₂ (free base) | Phenol, amino alcohol (-NH₂, -OH) | Amino-alcohol substituent on phenol ring |

| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | C₂₁H₁₆N₂O | Phenol, imidazole (N-heterocycle) | Conjugated π-system with imidazole ring |

| 1-(4-Amino-2-hydroxy-phenyl)-propan-1-one | C₉H₁₁NO₂ | Phenol, ketone (-CO-), amine (-NH₂) | Propanone group attached to amino-phenol |

| 1-Amino-2-(4-benzyloxy-phenyl)-propan-2-ol | C₁₆H₁₉NO₂ | Benzyloxy (-OCH₂C₆H₅), amino alcohol | Benzyl-protected phenol with amino alcohol |

Electronic and Optical Properties

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

- HOMO-LUMO Gap : Low energy gap (~3.5–4.0 eV), facilitating intramolecular charge transfer (ICT) .

- Dipole Moment : High total dipole moment due to asymmetric charge distribution .

- Nonlinear Optical (NLO) Properties: Nonlinear absorption coefficient (β): 4.044 × 10⁻¹ cm/W (attributed to two-photon absorption) . Nonlinear refractive index (n₂): -2.89 × 10⁻⁶ cm²/W (self-focusing behavior) . Third-order susceptibility (χ⁽³⁾): 2.2627 × 10⁻⁶ esu .

This compound

- Limited experimental data on electronic properties.

- Predicted to exhibit moderate polarity and hydrogen-bonding capacity due to -OH and -NH₂ groups.

1-(4-Amino-2-hydroxy-phenyl)-propan-1-one

- Contains a ketone group, which may reduce conjugation compared to imidazole derivatives.

1-Amino-2-(4-benzyloxy-phenyl)-propan-2-ol

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

- NLO Applications : Demonstrated strong third-order NLO responses, making it suitable for optical limiting, laser protection, and photonic devices .

- Theoretical Insights : Density functional theory (DFT) calculations correlate its NLO activity with a conjugated π-system and charge-transfer excited states .

This compound

- The hydrochloride form may enhance bioavailability .

Key Comparative Insights

- NLO Performance : The imidazole derivative outperforms all analogues due to its extended conjugation and charge-transfer capabilities .

- Structural Influence on Properties: Imidazole ring → Enhanced NLO activity. Amino-alcohol groups → Biocompatibility and solubility. Benzyloxy groups → Increased lipophilicity.

Biological Activity

4-(2-Amino-1-hydroxypropan-2-yl)phenol, also referred to as 4-(2-amino-1-hydroxy-2-propyl)phenol, is an organic compound with a unique structure that contributes to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H15NO2 and a molecular weight of approximately 167.20 g/mol. Its structure features a phenolic group with an amino and a hydroxyl group attached to a propan-2-yl chain, which enhances its chemical reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties in several studies. For instance, it effectively inhibited paw edema in animal models, suggesting its potential as an anti-inflammatory agent. The inhibition of pro-inflammatory cytokines has been observed, indicating its role in modulating inflammatory pathways.

3. Cytotoxicity Against Cancer Cells

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including liver cancer (HepG2) cells. The compound induces apoptosis in these cells through the activation of caspase pathways, making it a candidate for further development as an anticancer agent .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Action : The phenolic hydroxyl group enhances the compound's ability to penetrate bacterial membranes, leading to increased permeability and eventual cell death.

- Anti-inflammatory Mechanism : It inhibits the production of pro-inflammatory mediators such as cytokines and leukotrienes, thereby reducing inflammation.

- Cytotoxic Pathways : The compound activates apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.

Case Studies

Several case studies have highlighted the efficacy of this compound:

| Study | Findings |

|---|---|

| Demonstrated significant antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 100 µg/mL. | |

| Study 2 | Showed anti-inflammatory effects with a reduction in paw edema by up to 87% in treated animals compared to controls. |

| Found cytotoxicity against HepG2 cells with an IC50 value of 15 µg/mL, indicating potential for anticancer applications. |

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Hydroxyphenylalanine | Contains phenolic hydroxyl and amino group | Neurotransmitter roles |

| 3-(4-Hydroxyphenyl)-L-alanine | Similar phenolic structure | Distinct biological roles |

| 3-Amino-4-hydroxyphenylacetone | Contains acetone side chain | Altered pharmacokinetics |

The distinct combination of functional groups in this compound provides unique biological activities not fully replicated by similar compounds.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Amino-1-hydroxypropan-2-yl)phenol, and how can reaction conditions be optimized?

The synthesis of phenolic derivatives with amino and hydroxyl groups typically involves multi-step reactions. Key strategies include:

- Reductive amination : Reacting ketone precursors with ammonia/amines under hydrogenation conditions. For example, lithium aluminum hydride (LiAlH₄) in anhydrous ether can reduce intermediates to yield amino-alcohol derivatives .

- Protection-deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to protect amino functionalities during synthesis, followed by acidic deprotection .

- Optimization parameters : Temperature (25–80°C), solvent polarity (e.g., ethanol/water mixtures), and catalyst selection (e.g., palladium for hydrogenation) significantly impact yield. Monitor reaction progress via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity.

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm the presence of the phenolic hydroxyl (~5 ppm, broad), amino (~1.5–2.5 ppm), and propane-diol moieties.

- FT-IR : Peaks at ~3300 cm⁻¹ (O–H/N–H stretch) and ~1600 cm⁻¹ (aromatic C=C) .

- Mass spectrometry : High-resolution ESI-MS for molecular ion verification (expected [M+H]⁺ ~168.1 g/mol) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Polar solvents (water, methanol) are preferred due to hydrophilic amino and hydroxyl groups. Solubility in water may vary with pH; protonation of the amino group enhances aqueous solubility .

- Stability :

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

- X-ray crystallography : Use SHELXL (for refinement) and Mercury CSD (for visualization) to determine absolute configuration. For chiral centers, assign R/S descriptors via Flack/Hooft parameters .

- Case study : Similar compounds (e.g., 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride) required twinned-data refinement in SHELXL to resolve enantiomeric excess discrepancies .

Q. What computational methods predict biological interactions of this compound with protein targets?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., neurotransmitter transporters). Focus on hydrogen bonds between the phenolic hydroxyl and active-site residues .

- MD simulations : GROMACS/AMBER to assess stability of ligand-protein complexes. For example, derivatives with similar structures showed sustained interactions with serotonin receptors over 100-ns trajectories .

Q. How do structural modifications (e.g., halogenation) alter the compound’s bioactivity?

- Comparative analysis :

- Halogenation : Introducing Cl/F at the phenyl ring (para position) increases lipophilicity (logP +0.5), enhancing blood-brain barrier permeability in neuropharmacology studies .

- Methylation : Adding a methyl group to the amino moiety reduces renal clearance by 30% in rodent models, prolonging half-life .

- Data contradiction : Some studies report halogenated analogs show cytotoxicity (IC₅₀ ~50 µM), while others note improved antimicrobial activity (MIC ~10 µg/mL). Context-dependent effects require rigorous dose-response assays .

Q. What analytical techniques resolve conflicting data on the compound’s redox behavior?

- Cyclic voltammetry : Identify oxidation peaks (e.g., phenol → quinone at +0.8 V vs. Ag/AgCl). Discrepancies in peak potentials may arise from solvent effects (acetonitrile vs. aqueous buffer) .

- EPR spectroscopy : Detect radical intermediates during oxidation. For example, TEMPO trapping confirmed hydroxyl radical formation in Fenton-like reactions .

Methodological Tables

Q. Table 1: Key Synthetic Routes and Yields

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Reductive Amination | LiAlH₄, Et₂O, 60°C, 12h | 65 | 98 | |

| Boc-Protected Synthesis | Boc₂O, DMAP, CH₂Cl₂, 25°C | 78 | 95 |

Q. Table 2: Biological Activity of Structural Analogs

| Compound | Target | IC₅₀/EC₅₀ | Model System | Reference |

|---|---|---|---|---|

| 4-(2-Amino-3-hydroxypropyl)phenol | Serotonin Transporter | 2.1 µM | HEK293 cells | |

| 2-Amino-4-isopropylphenol | CYP450 2D6 | 15 µM | Human liver microsomes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.